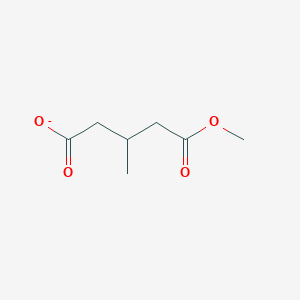
Monomethyl 3-methylglutarate
Cat. No. B8783065
M. Wt: 159.16 g/mol
InChI Key: BYBMHSADRRMVHY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US06441012B1
Procedure details


Methyl 3-methylglutarate(37 g; 231 mmol) was added to 1M NaOH (231 mL; 231 mmol) causing the solution to warm slightly. This solution was added to a solution of silver nitrate (39.2 g; 231 mmol) in water (184 mL) at 60° C. A fine white precipitate formed immediately. The mixture was cooled and stirred in an ice bath for 1 h before being filtered, washed with water, acetone and ether and partially dried on the filter. The solid was then dried over night at 80° C. in a vacuum oven to give the silver salt of the methyl 3-methylglutarate(49 g, 79%) as a pale brown solid. The silver salt of the methyl 3-methylglutarate (49 g; 184 mmol) was suspended in carbon tetrachloride (245 mL) and bromine (9.5 mL) slowly added. The reaction mixture warmed to ≈30° C. during this process and effervescence was seen. The reaction mixture was maintained at this temperature by the rate of addition of bromine. After the final addition of bromine the viscous mixture was stirred for 0.5 h before being heated at reflux for 1 h. After cooling, the pale yellow precipitate was removed by filtration and the filtrate washed with 1M aqueous sodium thiosulphate, brine, dried (phase separation paper) and concentrated under reduced pressure. This gave a pale yellow oil which contained 15% of methyl 3-methylglutarate as an impurity by 1H NMR. This was removed by taking the oil up in dichloromethane (DCM) and washing with 1M NaOH. Drying and concentration as above gave (±) methyl 4-bromo-3-methylbutyrate (25 g, 70%) as a pale yellow oil.







Yield
70%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:8]C([O-])=O)[CH2:3][C:4]([O:6][CH3:7])=[O:5].[Br:12]Br>C(Cl)(Cl)(Cl)Cl.[Ag]>[Br:12][CH2:8][CH:2]([CH3:1])[CH2:3][C:4]([O:6][CH3:7])=[O:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
49 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC(=O)OC)CC(=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
9.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC(=O)OC)CC(=O)[O-]
|
Step Six
|
Name
|
|
|
Quantity
|
245 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ag]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 0.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
before being heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 1 h
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the pale yellow precipitate was removed by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
the filtrate washed with 1M aqueous sodium thiosulphate, brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(phase separation paper)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This gave a pale yellow oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This was removed
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with 1M NaOH
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Drying
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentration
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC(CC(=O)OC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25 g | |
| YIELD: PERCENTYIELD | 70% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
